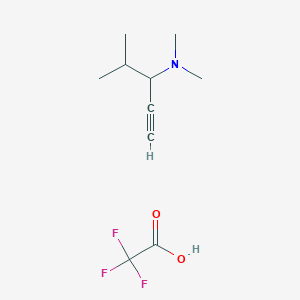
2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine: is a compound that combines the properties of trifluoroacetic acid and N,N,4-trimethylpent-1-yn-3-amine
Mechanism of Action
Target of Action
Trifluoroacetic acid is known to be a strong acid due to the presence of three fluorine atoms, which gives it strong electrophilic properties .
Mode of Action
Without specific information on “2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine”, it’s challenging to detail its mode of action. Trifluoroacetic acid is often used as a reagent in organic synthesis, especially in fluorine chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Trifluoroacetic Acid
- Electrofluorination of Acetyl Chloride or Acetic Anhydride: This method involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
- :
Reaction: CH3COCl+4HF→CF3COF+3H2+HCl
CF3COF+H2O→CF3COOH+HF
Oxidation of 1,1,1-Trifluoro-2,3,3-trichloropropene: This older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.
-
N,N,4-trimethylpent-1-yn-3-amine
- The synthesis of N,N,4-trimethylpent-1-yn-3-amine typically involves the alkylation of an amine with an alkyne precursor under specific conditions, though detailed synthetic routes are less commonly documented.
Industrial Production Methods
Trifluoroacetic Acid: Industrially, trifluoroacetic acid is produced via the electrofluorination method due to its efficiency and scalability.
N,N,4-trimethylpent-1-yn-3-amine:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Trifluoroacetic acid can undergo oxidation reactions, though it is more commonly used as an oxidizing agent.
Reduction: N,N,4-trimethylpent-1-yn-3-amine can undergo reduction reactions to form various amine derivatives.
Substitution: Both components can participate in substitution reactions, with trifluoroacetic acid often acting as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine and acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: Trifluoroacetic acid is used as a catalyst in various organic reactions due to its strong acidity.
Solvent: It is also used as a solvent in chemical reactions.
Biology and Medicine
Peptide Synthesis: Trifluoroacetic acid is used in the cleavage of peptides from resin in solid-phase peptide synthesis.
Drug Development:
Industry
Chemical Manufacturing: Both components are used in the manufacturing of various chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: Similar to trifluoroacetic acid but less acidic.
Trichloroacetic Acid: Another strong acid, but with chlorine atoms instead of fluorine.
Other Amines: Various amines with different alkyl or alkyne groups.
Uniqueness
Trifluoroacetic Acid: Its strong acidity and electron-withdrawing trifluoromethyl group make it unique among carboxylic acids.
N,N,4-trimethylpent-1-yn-3-amine: The combination of an alkyne and amine group provides unique reactivity compared to other amines.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2HF3O2/c1-6-8(7(2)3)9(4)5;3-2(4,5)1(6)7/h1,7-8H,2-5H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSWDZCQCWUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)N(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
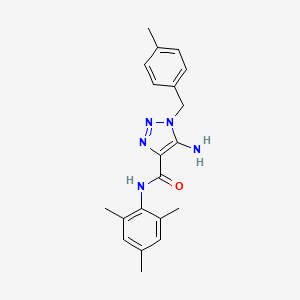
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2709573.png)
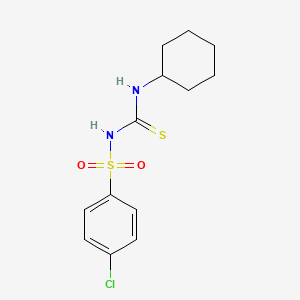
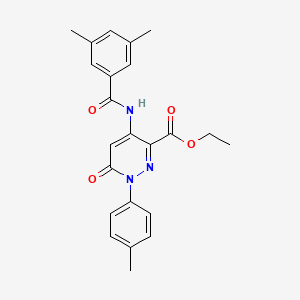
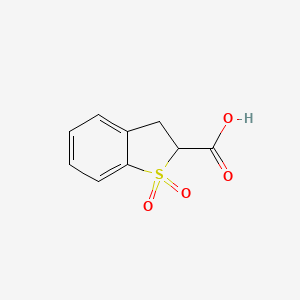
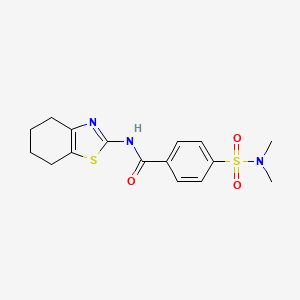
![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)
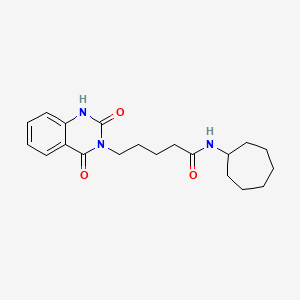
![Ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)
![N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2709588.png)
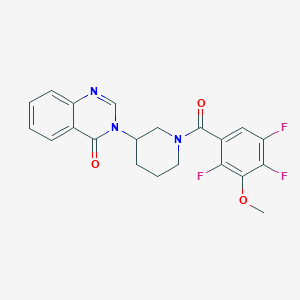
![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2709594.png)
